Cas no 17745-07-2 ((2-methylimidazo1,2-apyridin-3-yl)acetic Acid)

(2-methylimidazo1,2-apyridin-3-yl)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid
- (2-Methyl-imidazo[1,2-a]pyridin-3-yl)-acetic acid
- (2-methylimidazo[1,2-a]pyridin-3-yl)acetic acid(SALTDATA: FREE)
- 2-Methylimidazo(1,2-a)pyridine-3-aceticacid
- Imidazo[1,2-a]pyridine-3-aceticacid, 2-methyl-
- (2-Methyl-3-imidazo(1,2-a)pyridine)acetic acid
- (2-methylimidazo[1,2-a]pyridin-3-yl)acetic acid
- 2-(2-methyl-4-hydroimidazo[1,2-a]pyridin-3-yl)acetic acid
- 2-Methyl-3-carboxymethyl-imidazo<1.2-a>pyridin
- Imidazo(1,2-a)pyridine-3-acetic acid,2-methyl
- Brn 0786675
- Imidazo(1,2-A)pyridine-3-acetic acid, 2-methyl-
- DTXSID00170313
- SCHEMBL16156201
- AKOS000271906
- CS-0243795
- MFCD01720480
- EN300-2685101
- 2-(2-Methylimidazo[1,2-a]pyridin-3-yl)aceticacid
- (2-Methyl-imidazo[1,2-a]pyridin-3-yl)acetic acid
- FS-5916
- 17745-07-2
- Imidazo[1,2-a]pyridine-3-acetic acid, 2-methyl-
- 2-{2-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
- 2-Methylimidazo(1,2-a)pyridine-3-acetic acid
- STK934284
- DB-104753
- {2-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
- BBL011209
- ALBB-035357
- (2-methylimidazo1,2-apyridin-3-yl)acetic Acid
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- MDL: MFCD01720480
- Inchi: InChI=1S/C10H10N2O2/c1-7-8(6-10(13)14)12-5-3-2-4-9(12)11-7/h2-5H,6H2,1H3,(H,13,14)
- InChI Key: CPGQJEFOEJTDBQ-UHFFFAOYSA-N
- SMILES: CC1=C(CC(=O)O)N2C=CC=CC2=N1
Computed Properties
- Exact Mass: 190.07400
- Monoisotopic Mass: 190.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6Ų
- XLogP3: 1.7
Experimental Properties
- PSA: 54.60000
- LogP: 1.26980
(2-methylimidazo1,2-apyridin-3-yl)acetic Acid Security Information
(2-methylimidazo1,2-apyridin-3-yl)acetic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2-methylimidazo1,2-apyridin-3-yl)acetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M782578-2.5mg |
(2-methylimidazo[1,2-a]pyridin-3-yl)acetic Acid |
17745-07-2 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB264687-250 mg |
(2-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid; . |
17745-07-2 | 250 mg |
€595.00 | 2023-07-20 | ||
Enamine | EN300-2685101-2.5g |
2-{2-methylimidazo[1,2-a]pyridin-3-yl}acetic acid |
17745-07-2 | 95.0% | 2.5g |
$1118.0 | 2025-03-20 | |
Enamine | EN300-2685101-10.0g |
2-{2-methylimidazo[1,2-a]pyridin-3-yl}acetic acid |
17745-07-2 | 95.0% | 10.0g |
$2454.0 | 2025-03-20 | |
Enamine | EN300-2685101-0.25g |
2-{2-methylimidazo[1,2-a]pyridin-3-yl}acetic acid |
17745-07-2 | 95.0% | 0.25g |
$240.0 | 2025-03-20 | |
Enamine | EN300-2685101-0.5g |
2-{2-methylimidazo[1,2-a]pyridin-3-yl}acetic acid |
17745-07-2 | 95.0% | 0.5g |
$444.0 | 2025-03-20 | |
OTAVAchemicals | 2128348-1G |
2-{2-methylimidazo[1,2-a]pyridin-3-yl}acetic acid |
17745-07-2 | 95% | 1G |
$300 | 2023-06-30 | |
abcr | AB264687-1g |
(2-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid; . |
17745-07-2 | 1g |
€1130.50 | 2025-02-14 | ||
OTAVAchemicals | 2128348-250MG |
2-{2-methylimidazo[1,2-a]pyridin-3-yl}acetic acid |
17745-07-2 | 95% | 250MG |
$125 | 2023-06-30 | |
A2B Chem LLC | AB00033-2.5g |
2-(2-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid |
17745-07-2 | 95% | 2.5g |
$1114.00 | 2024-04-20 |
(2-methylimidazo1,2-apyridin-3-yl)acetic Acid Related Literature
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
Additional information on (2-methylimidazo1,2-apyridin-3-yl)acetic Acid
Comprehensive Overview of (2-Methylimidazo[1,2-a]pyridin-3-yl)acetic Acid (CAS No. 17745-07-2)
(2-Methylimidazo[1,2-a]pyridin-3-yl)acetic Acid (CAS No. 17745-07-2) is a heterocyclic organic compound with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique imidazo[1,2-a]pyridine core, has garnered attention due to its structural similarity to bioactive molecules. Researchers are increasingly exploring its applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors, which are hot topics in modern therapeutics.
The 2-methylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anticancer properties. The addition of an acetic acid moiety enhances its versatility, enabling further derivatization for structure-activity relationship (SAR) studies. Recent publications highlight its role in developing small-molecule modulators for neurological disorders, aligning with the growing demand for neuroprotective agents and CNS drug candidates.
From a synthetic perspective, CAS No. 17745-07-2 serves as a key intermediate in multicomponent reactions (MCRs), a trend gaining traction in green chemistry and sustainable synthesis. Its compatibility with click chemistry and metal-catalyzed cross-coupling reactions makes it valuable for high-throughput screening libraries. Industry experts frequently search for imidazo[1,2-a]pyridine derivatives due to their bioisosteric potential, replacing traditional scaffolds like benzimidazoles in lead optimization.
Analytical profiling of (2-Methylimidazo[1,2-a]pyridin-3-yl)acetic Acid reveals high purity (>98%) via HPLC and LC-MS, critical for preclinical studies. Its logP and solubility data are frequently queried in ADMET prediction tools, reflecting user interest in drug-likeness parameters. The compound’s crystallographic data (e.g., CCDC deposition) is also sought after for molecular docking simulations, a technique dominating computational drug design forums.
Emerging trends link this compound to personalized medicine, particularly in biomarker discovery for autoimmune diseases. Its metabolite profiling in microsomal assays is another hotspot, addressing FAQs about phase I/II metabolism. Notably, patent databases show rising filings for imidazo[1,2-a]pyridine-based therapeutics, reinforcing its commercial relevance.
In summary, 17745-07-2 exemplifies the intersection of medicinal chemistry and cutting-edge pharmacology. Its adaptability to AI-driven drug discovery platforms and alignment with orphan drug research underscores its enduring scientific value. For laboratories seeking high-quality reference standards or building blocks, this compound remains a strategic choice.
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